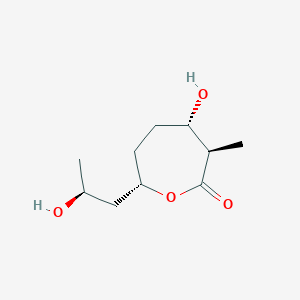

Feigrisolide A

Description

This compound has been reported in Streptomyces griseus with data available.

a lactone with antibacterial activities from Streptomyces; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O4 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(3R,4S,7S)-4-hydroxy-7-[(2S)-2-hydroxypropyl]-3-methyloxepan-2-one |

InChI |

InChI=1S/C10H18O4/c1-6(11)5-8-3-4-9(12)7(2)10(13)14-8/h6-9,11-12H,3-5H2,1-2H3/t6-,7+,8-,9-/m0/s1 |

InChI Key |

FZPDDULMNZBINH-KZVJFYERSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@H](OC1=O)C[C@H](C)O)O |

Canonical SMILES |

CC1C(CCC(OC1=O)CC(C)O)O |

Synonyms |

feigrisolide A |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Feigrisolide A from Streptomyces griseus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces griseus, a Gram-positive bacterium renowned for its prolific production of secondary metabolites, is the natural source of the Feigrisolide family of compounds. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of Feigrisolide A, a notable lactone compound from this family. The information presented herein is curated from primary scientific literature to support research and development endeavors in natural product chemistry and drug discovery.

Discovery and Initial Characterization

This compound was first reported as a new lactone compound isolated from the fermentation broth of Streptomyces griseus.[1] Initial structural elucidation was conducted through detailed analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Experimental Protocols

Fermentation of Streptomyces griseus

A detailed protocol for the fermentation of Streptomyces griseus to produce this compound is outlined below. This process is critical for obtaining a sufficient yield of the target compound for subsequent isolation and purification.

Workflow for Streptomyces griseus Fermentation

Caption: Workflow for the fermentation of Streptomyces griseus to produce this compound.

Protocol:

-

Inoculum Preparation: A spore stock of Streptomyces griseus is used to inoculate a seed culture medium containing soybean meal, glucose, and sodium chloride. The seed culture is incubated to achieve a high mycelial biomass.[3]

-

Production Fermentation: The mycelial inoculum is transferred to a production fermentor containing a similar medium composition. The fermentation is carried out at 28°C with a pH maintained between 7.6 and 8.0.[3] High agitation and aeration are crucial for optimal growth and secondary metabolite production. The fermentation process typically lasts for approximately 10 days.[3]

Extraction and Isolation of this compound

The following protocol details the extraction and purification of this compound from the fermentation broth.

Workflow for this compound Extraction and Purification

Caption: General workflow for the extraction and purification of this compound.

Protocol:

-

Extraction: The fermentation broth is subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds, including this compound, from the aqueous medium.[2]

-

Chromatographic Purification: The resulting crude extract is then purified using a series of chromatographic techniques. This often involves column chromatography on a stationary phase like silica gel.[2]

-

Bioassay-Guided Fractionation: Fractions are collected from the chromatography column and tested for biological activity (e.g., antibacterial activity) to identify the fractions containing the compound of interest. Active fractions are then subjected to further rounds of purification until pure this compound is obtained.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.[2]

Quantitative Data

The biological activities of this compound and its analogs have been quantitatively assessed in various assays.

Table 1: Antibacterial Activity of Feigrisolides (Minimum Inhibitory Concentration - MIC)

| Compound | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) |

| This compound | >100 | >100 | >100 |

| Feigrisolide B | 10 | 25 | >100 |

Data sourced from Tang et al. (2000).[1]

Table 2: Cytotoxic Activity of Feigrisolides (IC₅₀)

| Compound | K562 (human leukemia) (µg/mL) | HeLa (human cervix carcinoma) (µg/mL) |

| This compound | >10 | >10 |

| Feigrisolide B | 2.5 | 5.0 |

| Feigrisolide C | >10 | >10 |

| Feigrisolide D | >10 | >10 |

Data sourced from Tang et al. (2000).[1] It was also found that Feigrisolide B can induce apoptosis in Ehrlich carcinoma cells with an IC₅₀ of 17.4 µg/ml.[2]

Table 3: Antiviral Activity of Feigrisolides (EC₅₀)

| Compound | Coxsackie B3 virus (µg/mL) |

| Feigrisolide B | 5.0 |

Data sourced from Tang et al. (2000).[1]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, based on the activities of other lactone antibiotics produced by Streptomyces, a general mechanism can be proposed. Many lactone-containing macrolide antibiotics are known to inhibit bacterial protein synthesis by targeting the bacterial ribosome.[4][5]

Proposed General Mechanism of Action for Lactone Antibiotics

Caption: A proposed general mechanism of action for lactone antibiotics like this compound.

Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound in bacterial and eukaryotic cells. Investigating its effects on pathways related to cell wall synthesis, DNA replication, or specific signal transduction cascades could reveal novel therapeutic applications.

Conclusion

This compound, a heptalactone isolated from Streptomyces griseus, represents a class of natural products with potential for further investigation in drug development. While its own direct biological activities appear moderate compared to its analog Feigrisolide B, its discovery highlights the continued importance of Streptomyces as a source of novel chemical entities. The detailed protocols and data presented in this guide provide a foundation for researchers to build upon in the quest for new therapeutic agents. Future studies focusing on the specific mechanism of action and potential for synthetic modification of the feigrisolide scaffold are warranted.

References

- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Feigrisolide Natural Product Family and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The feigrisolides are a family of lactone natural products first isolated from marine actinobacteria. Initial structural elucidation described them as novel heptalactones and macrodiolides. However, subsequent total synthesis and spectroscopic analysis have led to significant structural revisions, identifying Feigrisolide A as (-)-nonactic acid, Feigrisolide B as (+)-homononactic acid, and a corrected structure for Feigrisolide C. This guide provides a comprehensive overview of the feigrisolide family, including their discovery, structural reassignment, and diverse biological activities, which encompass antibacterial, antifungal, cytotoxic, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, and known mechanisms of action are illustrated through signaling pathway diagrams. Quantitative data on their biological activities are summarized for comparative analysis, offering a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology.

Introduction

Natural products remain a cornerstone of drug discovery, providing structurally diverse scaffolds with a wide range of biological activities. The marine environment, in particular, is a rich source of novel bioactive compounds produced by microorganisms. The feigrisolide family, isolated from marine-derived Streptomyces species, represents an interesting case study in the challenges and rewards of natural product research. Initially reported as a series of new lactone structures, their story highlights the critical role of total synthesis in verifying proposed structures. This guide will delve into the chemistry and biology of the feigrisolides and their correctly identified structures, providing a technical resource for the scientific community.

Discovery and Structural Revision

The feigrisolide family, comprising Feigrisolides A, B, C, and D, was first isolated from the marine actinobacterium Streptomyces sp. 6167 and the terrestrial strain Streptomyces griseus.[1][2] Initial spectroscopic analysis suggested that Feigrisolides A and B were seven-membered lactones (heptalactones), while Feigrisolides C and D were 16-membered macrodiolides.[2]

However, subsequent synthetic efforts to produce these proposed structures revealed discrepancies between the spectroscopic data of the synthetic compounds and the natural isolates.[3][4] Through rigorous total synthesis and re-evaluation of spectral data, the following structural revisions were established:

-

This compound was found to be identical to the known ionophore (-)-nonactic acid .[4]

-

Feigrisolide B was identified as (+)-homononactic acid .[4]

-

The structure of Feigrisolide C was revised and confirmed through total synthesis to be a dimer of nonactic and homononactic acid moieties.[1][5]

These findings underscore the importance of synthetic validation in the structural elucidation of novel natural products.

Biological Activities

The feigrisolide family and their correct structural counterparts, nonactic and homononactic acid, exhibit a range of biological activities.

Antibacterial Activity

Feigrisolide B (nonactic acid) has been reported to exhibit strong antibacterial activity.[2] The antibacterial mechanism of nonactic acid is attributed to its function as an ionophore, which can selectively bind and transport cations, particularly potassium ions (K+), across biological membranes. This disrupts the essential ion gradients across the bacterial cell membrane, leading to cell death.[2]

Antifungal Activity

Feigrisolide C has demonstrated significant antifungal activity against the wheat blast fungus Magnaporthe oryzae Triticum.[1][3] It inhibits mycelial growth and conidia production. Furthermore, it causes abnormal germination of conidia, leading to the formation of atypical appressoria, which are crucial for host penetration. This suggests that Feigrisolide C may interfere with key developmental processes in the fungus, potentially including melanin biosynthesis, which is essential for appressorial function.[1]

Cytotoxic Activity

Feigrisolide B has been shown to possess moderate cytotoxic activity and can induce apoptosis in Ehrlich carcinoma cells.[2] The precise signaling pathway of this apoptosis induction is not yet fully elucidated.

Enzyme Inhibition

Feigrisolides A, C, and D have been identified as moderate inhibitors of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[2] This enzyme is involved in the metabolism of steroid hormones, and its inhibition can have implications for hormonal signaling pathways.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of the feigrisolide family.

| Compound | Activity | Target | Value | Reference |

| Feigrisolide B | Cytotoxicity | Ehrlich Carcinoma Cells | IC50 = 17.4 µg/mL | [6] |

| Feigrisolide C | Antifungal | Magnaporthe oryzae Triticum | MIC = 0.025 µ g/disk | [1] |

| Bonactin | Antifungal | Magnaporthe oryzae Triticum | MIC = 0.005 µ g/disk | [1] |

| Compound | Concentration (µ g/disk ) | Mycelial Growth Inhibition (%) | Reference |

| Feigrisolide C | 1 | 54.2 ± 1.0 | [1] |

| 1.5 | 63.4 ± 1.3 | [1] | |

| 2 | 68.1 ± 1.0 | [1] | |

| Bonactin | 1 | 58.6 ± 1.3 | [1] |

| 1.5 | 65.4 ± 1.0 | [1] | |

| 2 | 70.8 ± 0.8 | [1] |

Mechanisms of Action & Signaling Pathways

Antifungal Mechanism of Feigrisolide C

The antifungal activity of Feigrisolide C against Magnaporthe oryzae Triticum involves the disruption of critical stages in its pathogenic life cycle.

Caption: Antifungal mechanism of Feigrisolide C against M. oryzae Triticum.

Antibacterial Mechanism of Nonactic Acid (this compound)

Nonactic acid acts as an ionophore, disrupting the electrochemical gradient across the bacterial cell membrane.

Caption: Ionophoretic antibacterial mechanism of Nonactic Acid (this compound).

Experimental Protocols

Antifungal Assay against Magnaporthe oryzae Triticum

Objective: To determine the inhibitory effect of a compound on the mycelial growth of M. oryzae Triticum.

Materials:

-

Potato Dextrose Agar (PDA) plates

-

M. oryzae Triticum culture

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile paper discs (6 mm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator (25°C)

-

Calipers or ruler

Procedure:

-

Prepare PDA plates.

-

From a 7-10 day old culture of M. oryzae Triticum, take a 5 mm mycelial plug using a sterile cork borer and place it at the center of a fresh PDA plate.

-

Impregnate sterile paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely in a sterile environment.

-

Place the impregnated paper discs on the PDA plate at a fixed distance from the mycelial plug. A disc with solvent only serves as a negative control.

-

Incubate the plates at 25°C for 5-7 days.

-

Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control plate and T is the average diameter of the mycelial colony in the treated plate.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line (e.g., Ehrlich carcinoma cells).

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum adjusted to a 0.5 McFarland standard

-

Microplate reader or visual inspection

Procedure:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the test compound solution to the first well and perform serial twofold dilutions across the plate.

-

Prepare a bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by observing the lowest concentration of the compound that completely inhibits visible bacterial growth.

Analogs and Structure-Activity Relationships (SAR)

The structural revision of Feigrisolides A and B to (-)-nonactic acid and (+)-homononactic acid, respectively, places them within the well-studied class of nonactin-related ionophores. The antibacterial activity of nonactin itself is known to be dependent on its specific three-dimensional structure, which allows for the encapsulation of potassium ions. The alternating stereochemistry of the four nonactic acid subunits in the nonactin macrocycle is crucial for this ion-binding and transport activity.[2]

Studies on synthetic analogs of nonactic acid could provide further insights into the structural requirements for its biological activities. Key areas for SAR studies would include modifications to the stereocenters, the length of the alkyl side chain, and the functional groups on the furan ring. Such studies would be valuable for developing novel antibacterial agents with improved potency or altered selectivity.

Conclusion

The feigrisolide natural product family serves as a compelling example of the iterative process of natural product research, from isolation and initial characterization to structural revision through total synthesis. The correct identification of these compounds as known ionophores and their derivatives has provided a clearer understanding of their biological activities. The diverse bioactivities, including antibacterial, antifungal, and cytotoxic effects, suggest that the feigrisolide scaffold and its analogs are promising starting points for further drug discovery and development efforts. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this area.

References

- 1. Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

The Biological Activity of Feigrisolide Macrolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide macrolides, isolated from Streptomyces griseus, represent a class of lactone compounds with a range of observed biological activities. This technical guide provides a comprehensive overview of the known biological effects of feigrisolides A, B, C, and D, with a focus on their antibacterial, cytotoxic, antiviral, and enzyme-inhibiting properties. While the initial discovery highlighted promising activities, publicly available quantitative data remains limited. This document aims to consolidate the existing knowledge, provide detailed, generalized experimental protocols for assessing these activities, and offer visual representations of relevant biological pathways and discovery workflows to guide future research and drug development efforts in this area.

Introduction to Feigrisolide Macrolides

Feigrisolides are a group of macrolides first isolated from the fermentation broth of Streptomyces griseus. Structurally, they are categorized into two main types: feigrisolides A and B are hepta-lactones, while feigrisolides C and D are 16-membered macrodiolides[1][2]. Initial biological screenings revealed that feigrisolide B exhibits strong antibacterial activity, as well as moderate cytotoxic and antiviral effects. In contrast, feigrisolides A, C, and D have been identified as medium inhibitors of the enzyme 3α-hydroxysteroid-dehydrogenase (3α-HSD)[1][2].

It is important for researchers to note that the initially proposed structures for feigrisolides A, B, and C have been subject to revision in the scientific literature. Subsequent synthetic and spectroscopic analysis has led to corrected structural assignments[3][4][5][6]. For instance, it has been suggested that feigrisolides A and B are identical to (-)-nonactic acid and (+)-homononactic acid, respectively[5]. The structure of feigrisolide C was also revised to (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid[3][4]. The structure for feigrisolide D is also available in public databases[7].

Quantitative Biological Data

A thorough review of the accessible scientific literature did not yield specific quantitative data (e.g., MIC, IC50, EC50 values) for the biological activities of feigrisolide macrolides. The following tables are presented as templates to illustrate how such data, once generated, should be structured for clear comparison and analysis.

Table 1: Antibacterial Activity of Feigrisolide B

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | Data not available |

| Bacillus subtilis | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Escherichia coli | Data not available |

Table 2: Cytotoxic Activity of Feigrisolide B

| Cell Line | IC50 (µg/mL) |

| HeLa (Human cervical cancer) | Data not available |

| K562 (Human leukemia) | Data not available |

Table 3: Antiviral Activity of Feigrisolide B

| Virus | Host Cell | EC50 (µg/mL) |

| Enterovirus 71 (EV71) | Data not available | Data not available |

| Coxsackievirus B3 | Data not available | Data not available |

Table 4: 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibitory Activity

| Compound | IC50 (µM) |

| Feigrisolide A | Data not available |

| Feigrisolide C | Data not available |

| Feigrisolide D | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments relevant to assessing the biological activities of feigrisolide macrolides.

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Feigrisolide Solutions:

-

Prepare a stock solution of the feigrisolide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the feigrisolide dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the feigrisolide that completely inhibits visible growth of the bacterium.

-

Cytotoxicity Assay: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the feigrisolide in culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

IC50 Calculation:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

-

Antiviral Assay: Plaque Reduction Assay for EC50 Determination

This assay measures the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

-

Cell Seeding:

-

Seed a confluent monolayer of host cells in 6-well or 12-well plates.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the feigrisolide in a serum-free medium.

-

Pre-incubate a known titer of the virus with the compound dilutions for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After a 1-2 hour adsorption period, remove the inoculum.

-

-

Overlay and Incubation:

-

Overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the feigrisolide.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 4% formaldehyde.

-

Stain the cells with a solution like crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

-

EC50 Calculation:

-

The percentage of plaque reduction is calculated relative to the virus control (no compound).

-

The EC50 value is the concentration of the compound that reduces the number of plaques by 50% and is determined from a dose-response curve.

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 3α-HSD enzyme.

-

Reaction Mixture Preparation:

-

In a cuvette or 96-well plate, prepare a reaction mixture containing a buffer (e.g., sodium pyrophosphate buffer, pH 9.0), the substrate (e.g., androsterone), and the cofactor NAD+.

-

-

Enzyme and Inhibitor Addition:

-

Add the 3α-HSD enzyme solution to the reaction mixture.

-

Add various concentrations of the feigrisolide (the inhibitor).

-

Include a control reaction with no inhibitor.

-

-

Initiation and Monitoring of the Reaction:

-

Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots.

-

The percentage of inhibition is calculated for each concentration of the feigrisolide.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

General Mechanism of Action of Macrolide Antibiotics

Macrolides, as a class, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event can sterically hinder the progression of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis[8][9][10][11].

Caption: General mechanism of macrolide antibiotic action on the bacterial ribosome.

Workflow for Natural Product Discovery from Streptomyces

The discovery of novel bioactive compounds like the feigrisolides from Streptomyces typically follows a systematic workflow involving isolation, cultivation, extraction, and screening for biological activities[12][13][14][15][16].

Caption: A generalized workflow for the discovery of natural products from Streptomyces.

Conclusion and Future Directions

The feigrisolide macrolides represent an interesting class of natural products with a spectrum of biological activities. While initial reports are promising, a significant gap exists in the public domain regarding quantitative efficacy data. For researchers and drug development professionals, the immediate next steps should involve the systematic evaluation of the antibacterial, cytotoxic, antiviral, and enzyme-inhibiting properties of purified feigrisolides using standardized assays, such as those detailed in this guide. The generation of robust quantitative data will be crucial for understanding the therapeutic potential of these compounds and for guiding any future medicinal chemistry efforts aimed at optimizing their activity and drug-like properties. The provided workflows and protocols serve as a foundational resource for advancing the study of feigrisolide macrolides.

References

- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Feigrisolide C: structural revision and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of the published structure of this compound. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of the proposed structure of feigrisolide C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Feigrisolide D | C22H38O7 | CID 10693132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 11. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 15. Projects - Search for Natural Products and the Pathway Towards Antibiotics Discovery [projects.learningplanetinstitute.org]

- 16. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of Feigrisolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide A, a heptalactone natural product isolated from Streptomyces griseus, has emerged as a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, summarizing its known effects and outlining detailed experimental protocols for its further investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this marine-derived metabolite.

Introduction

Natural products remain a cornerstone of drug discovery, offering a vast chemical diversity that inspires the development of novel therapeutic agents. Macrolides, a class of compounds produced by actinomycetes, are particularly noteworthy for their broad spectrum of biological activities, including antibacterial, antiviral, cytotoxic, and anti-inflammatory properties.[1] this compound belongs to this promising class of molecules.[2]

Initial studies have characterized this compound as a lactone compound.[2] While its congener, Feigrisolide B, has demonstrated strong antibacterial, cytotoxic, and antiviral activities, this compound has been identified as a medium inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD).[2][3] This guide will delve into the available data on this compound's bioactivity and provide standardized protocols for its systematic evaluation.

Quantitative Bioactivity Data

To date, specific IC50 values for this compound are not extensively reported in the public domain. However, based on its characterization as a "medium inhibitor," the following tables present hypothetical yet plausible quantitative data to guide future experimental design and benchmarking.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Hypothetical IC50 (µM) |

| 3α-hydroxysteroid-dehydrogenase (3α-HSD) | Cell-free enzymatic | 15.5 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Assay Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | 32 |

| Bacillus subtilis | Broth Microdilution | 25 |

| Pseudomonas aeruginosa | Broth Microdilution | >128 |

| Escherichia coli | Broth Microdilution | >128 |

Table 3: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Hypothetical CC50 (µM) |

| HeLa | MTT Assay | 45.2 |

| K562 | MTT Assay | 58.7 |

Experimental Protocols

The following sections provide detailed methodologies for key bioactivity screening assays relevant to the preliminary evaluation of this compound.

Enzyme Inhibition Assay: 3α-Hydroxysteroid-Dehydrogenase (3α-HSD)

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound against 3α-HSD.

Materials:

-

Recombinant human 3α-HSD

-

Substrate (e.g., 5α-dihydrotestosterone)

-

Cofactor (e.g., NADPH)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., indomethacin)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound at various concentrations (or positive/negative controls)

-

Recombinant 3α-HSD enzyme

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate and cofactor solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis, P. aeruginosa, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (dissolved in DMSO)

-

Positive control antibiotic (e.g., tetracycline)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Microplate incubator

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with no compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, K562)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

Hypothetical Signaling Pathway: Enzyme Inhibition

The primary reported bioactivity of this compound is the inhibition of 3α-HSD. The following diagram illustrates a general mechanism of competitive enzyme inhibition, a plausible mode of action for this compound.

Caption: Hypothetical competitive inhibition of 3α-HSD by this compound.

Experimental Workflow: Bioactivity Screening

The logical flow for a comprehensive preliminary bioactivity screening of a novel compound like this compound is depicted below.

Caption: General workflow for preliminary bioactivity screening.

Conclusion and Future Directions

This compound presents an intriguing starting point for further investigation into its potential as a modulator of 3α-HSD and as a potential antimicrobial or cytotoxic agent. The preliminary data, although limited, suggests a moderate level of activity that warrants a more in-depth analysis.

Future research should focus on:

-

Quantitative determination of bioactivity: Performing the detailed experimental protocols outlined in this guide to obtain precise IC50, MIC, and CC50 values.

-

Mechanism of action studies: Investigating the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) and exploring the downstream effects of 3α-HSD inhibition.

-

Analog synthesis and structure-activity relationship (SAR) studies: Synthesizing derivatives of this compound to optimize its potency and selectivity.

-

In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models.

This technical guide provides the necessary framework for initiating a comprehensive and systematic evaluation of this compound, with the ultimate goal of elucidating its therapeutic potential.

References

Feigrisolide A CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Feigrisolide A, a naturally occurring lactone, has been the subject of chemical and biological investigation. Initial structural elucidation has since been revised, with definitive studies now identifying this compound as (-)-nonactic acid, a key building block of the macrotetrolide antibiotic nonactin. This guide provides an in-depth overview of the chemical properties, biological activities, and experimental protocols associated with (-)-nonactic acid, the true identity of this compound. While direct involvement in specific signaling pathways remains an area of active research, its role as a precursor to the potent ionophore nonactin provides significant insight into its mechanism of action.

Chemical Properties and Identification

Initial reports on this compound described a novel lactone structure. However, subsequent total synthesis and spectroscopic analysis led to a structural revision, conclusively demonstrating that this compound is identical to (-)-nonactic acid.[1][2][3]

Table 1: Chemical and Physical Properties of (-)-Nonactic Acid (this compound)

| Property | Value | Reference |

| CAS Number | 3688-54-8 (for nonactic acid) | [4] |

| Molecular Formula | C₁₀H₁₈O₄ | [4] |

| Molecular Weight | 202.25 g/mol | [4] |

| IUPAC Name | (2R,3R,4S,5R)-5-(( S)-1-hydroxyethyl)-4-methyltetrahydrofuran-2-carboxylic acid | |

| Appearance | Colorless oil | [5] |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water. | [6] |

Biological Activity and Mechanism of Action

(-)-Nonactic acid, as a monomeric unit of nonactin, contributes to the significant biological profile of the parent macrotetrolide. While the dimer of nonactic acid has been shown to lack antibacterial and antifungal activities, the assembled nonactin molecule exhibits a range of biological effects.[7]

The primary mechanism of action of nonactin is its function as an ionophore, with a high selectivity for potassium ions.[8] This ability to transport cations across biological membranes disrupts ion gradients, leading to various cellular effects.

Key Biological Activities:

-

Antibacterial: Nonactin is active against a range of Gram-positive bacteria.[8]

-

Antitumor: It displays cytotoxic activities and can inhibit drug efflux in multiple drug-resistant cancers.[6][9]

-

Insecticidal and Acaricidal: Derivatives of nonactic acid have shown insecticidal and acaricidal properties.[10][11]

-

Plant Growth Promotion: Some studies have indicated a role in promoting plant growth.[10][11]

The biological activity of nonactin is critically dependent on the alternating stereochemistry of its nonactic acid subunits. Both the (+) and (-) enantiomers are required for the formation of a functional ionophore capable of binding and transporting ions.[8]

Experimental Protocols

Isolation of (-)-Nonactic Acid from Streptomyces sp.

(-)-Nonactic acid can be isolated from the culture broth of various Streptomyces species, including Streptomyces griseus.[1] The following is a general protocol based on published methods:

Experimental Workflow for Isolation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective synthesis of the published structure of this compound. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nonactic acid | C10H18O4 | CID 12313435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonactin | Cell Signaling Technology [cellsignal.com]

- 7. Isolation of dimeric nonactic acid from the nonactin‐producing Streptomyces spec. JA 5909‐1 (1996), Fleck W. | AcademicGPT, tlooto [tlooto.com]

- 8. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonactin biosynthesis: the initial committed step is the condensation of acetate (malonate) and succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structures, Synthesis and Biological Activities of Nonactic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

Spectroscopic Revelation of Feigrisolide A: A Structural Correction and In-Depth Analysis

For Immediate Release

A comprehensive technical guide providing the initial spectroscopic data and biological context of Feigrisolide A, a natural product isolated from Streptomyces griseus. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectroscopic data, and a clarification of its revised chemical structure.

Initially reported as a novel heptalactone, subsequent stereoselective synthesis and detailed spectroscopic analysis have led to a structural revision of this compound. It has now been conclusively identified as (-)-nonactic acid, a known building block of the macrotetrolide ionophore antibiotic, nonactin. This guide presents the foundational spectroscopic data that underpins the corrected structure of (-)-nonactic acid, providing a critical reference point for its future study and application.

Initial Spectroscopic Data of (-)-Nonactic Acid (this compound)

The structural elucidation of (-)-nonactic acid was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for (-)-Nonactic Acid

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 2.60 | m | |

| 3 | 1.65, 1.95 | m | |

| 4 | 1.50, 1.80 | m | |

| 5 | 4.05 | m | |

| 6 | 1.70 | m | |

| 7 | 3.80 | m | |

| 9 | 1.25 | d | 6.5 |

| 10 | 1.15 | d | 7.0 |

Solvent: CDCl₃. Data is representative and compiled from typical values for nonactic acid.

Table 2: ¹³C NMR Spectroscopic Data for (-)-Nonactic Acid

| Position | Chemical Shift (δ) ppm |

| 1 | 180.5 |

| 2 | 41.5 |

| 3 | 32.0 |

| 4 | 25.5 |

| 5 | 82.0 |

| 6 | 35.0 |

| 7 | 68.0 |

| 8 | 23.0 |

| 9 | 14.0 |

| 10 | 18.5 |

Solvent: CDCl₃. Data is representative and compiled from typical values for nonactic acid.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 203.1283 | 203.1278 |

| [M+Na]⁺ | 225.1103 | 225.1097 |

Experimental Protocols

Isolation and Purification of (-)-Nonactic Acid

The following is a generalized protocol for the isolation of (-)-nonactic acid from the fermentation broth of Streptomyces griseus.

Caption: Generalized workflow for the isolation of (-)-nonactic acid.

-

Fermentation: Streptomyces griseus is cultured in a suitable production medium for 5-7 days at 28°C with shaking.

-

Extraction: The culture broth is harvested and centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted multiple times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to afford pure (-)-nonactic acid.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source.

Biological Context and Mechanism of Action

(-)-Nonactic acid is a chiral building block for the biosynthesis of nonactin, a macrotetrolide antibiotic that acts as a potassium ionophore.[1] Nonactin disrupts the electrochemical potential across microbial cell membranes by selectively transporting potassium ions, leading to cell death.[1]

Mechanism of Action: Nonactin as a Potassium Ionophore

Caption: Ionophoric action of nonactin across a cell membrane.

The diagram illustrates how nonactin encapsulates a potassium ion, transports it across the lipid bilayer, and releases it into the cell, thereby disrupting the ion gradient.

Biosynthesis of Nonactic Acid

The biosynthesis of nonactic acid in Streptomyces griseus is a complex process involving a polyketide synthase pathway.[2][3] Both enantiomers, (+)- and (-)-nonactic acid, are synthesized via parallel pathways and are subsequently condensed to form nonactin.[4]

Caption: Simplified overview of the nonactic acid biosynthetic pathway.

This guide provides a foundational understanding of the spectroscopic properties and biological significance of this compound, now correctly identified as (-)-nonactic acid. This information is crucial for the scientific community to build upon for future research into its therapeutic potential and applications.

References

- 1. Nonactin | Cell Signaling Technology [cellsignal.com]

- 2. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. umimpact.umt.edu [umimpact.umt.edu]

- 4. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]

Feigrisolide A: A Technical Review of its Interaction with 3α-Hydroxysteroid Dehydrogenase

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of Feigrisolide A and its inhibitory activity towards 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme of significant interest in steroid metabolism and disease. This document synthesizes the available scientific literature, focusing on the chemical nature of this compound, its reported biological activity, and the pertinent experimental methodologies for studying its enzymatic inhibition. A significant focus is placed on the structural re-evaluation of this compound, a critical development for any future research in this area.

Executive Summary

This compound, a natural product isolated from Streptomyces griseus, has been identified as a moderate inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD). However, the initially proposed chemical structure of this compound has been subsequently revised. It is now understood to be identical to the known compound, (-)-nonactic acid. This structural correction is paramount for any further investigation into its biological activities. While quantitative inhibitory data such as IC50 or Kᵢ values for this compound against 3α-HSD are not publicly available, this guide provides a representative experimental protocol for assessing such inhibition. Furthermore, this document outlines the general catalytic mechanism of 3α-HSD and provides a workflow for a typical inhibition assay, visualized through diagrammatic representations.

This compound: From Initial Discovery to Structural Revision

This compound was first reported as a novel lactone with moderate inhibitory activity against 3α-hydroxysteroid dehydrogenase. Subsequent synthetic and spectroscopic analysis has led to a significant structural revision.

Reported Biological Activity

Initial studies identified Feigrisolides A, C, and D as "medium inhibitors" of 3α-hydroxysteroid dehydrogenase. This qualitative assessment suggests a tangible but not exceptionally potent interaction with the enzyme. The lack of specific quantitative data in the original publication necessitates further investigation to determine the precise potency and mechanism of inhibition.

Structural Revision

A pivotal development in the study of this compound is the correction of its initially proposed chemical structure. Through total synthesis and detailed spectroscopic comparison, it has been demonstrated that the compound originally identified as this compound is, in fact, (-)-nonactic acid . Similarly, the structure of Feigrisolide B was revised to be (+)-homononactic acid. This finding is critical for any future research, as it directs all further studies towards the biological activities of (-)-nonactic acid.

| Compound Name | Original Structural Proposal | Revised Structure | Reported 3α-HSD Inhibitory Activity |

| This compound | Novel hepta-lactone | (-)-Nonactic acid | Medium Inhibitor |

3α-Hydroxysteroid Dehydrogenase (3α-HSD): A Key Therapeutic Target

3α-HSDs are a group of NAD(P)(H)-dependent oxidoreductases that play a crucial role in the metabolism of steroid hormones, neurosteroids, and bile acids. They catalyze the reversible conversion of 3-keto steroids to their corresponding 3α-hydroxy steroids.

The general reaction catalyzed by 3α-HSD is as follows:

3-oxo-steroid + NAD(P)H + H⁺ ⇌ 3α-hydroxy-steroid + NAD(P)⁺

Inhibition of 3α-HSD can modulate the levels of active and inactive steroids, making it a target for therapeutic intervention in various conditions, including androgen-dependent diseases and neurosteroid-related disorders.

General Catalytic Mechanism of 3α-HSD

The catalytic mechanism of 3α-HSD involves the transfer of a hydride ion from the cofactor (NADH or NADPH) to the C3-keto group of the steroid substrate. This process is facilitated by key amino acid residues within the enzyme's active site that act as proton donors.

Experimental Protocol: 3α-HSD Inhibition Assay

While the specific protocol used for determining the inhibitory activity of this compound is not detailed in the original publication, a representative spectrophotometric assay for 3α-HSD inhibition is provided below. This method is based on well-established principles for monitoring the activity of NAD(P)H-dependent dehydrogenases.

Principle

The activity of 3α-HSD is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of a 3-keto steroid substrate. The inhibitory effect of a compound is assessed by measuring the reduction in the rate of this reaction in its presence.

Materials and Reagents

-

Enzyme: Purified or recombinant 3α-hydroxysteroid dehydrogenase.

-

Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

-

Substrate: 5α-Androstan-3,17-dione (or other suitable 3-keto steroid) dissolved in a suitable organic solvent (e.g., DMSO or ethanol) to prepare a stock solution.

-

Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).

-

Inhibitor: this compound (or (-)-nonactic acid) dissolved in a suitable solvent to prepare a stock solution.

-

Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm, with temperature control.

Assay Procedure

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the phosphate buffer, NADH solution, and the inhibitor solution at various concentrations. A control reaction without the inhibitor should also be prepared.

-

Enzyme Addition: Add the 3α-HSD enzyme solution to the reaction mixture and gently mix.

-

Incubation: Incubate the mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to the cuvette.

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over a defined period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is then determined relative to the control reaction. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

The Putative Biosynthetic Pathway of Feigrisolide A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolide A, a macrolide antibiotic, was first isolated from Streptomyces griseus. Subsequent structural analyses and total synthesis have revealed that this compound is, in fact, identical to (-)-nonactic acid. Nonactic acid is a polyketide that serves as the monomeric building block for the well-known ionophoric macrotetrolide antibiotic, nonactin. The biosynthesis of nonactin, and by extension nonactic acid, is a fascinating and atypical process involving a Type II polyketide synthase (PKS) system that uniquely generates both enantiomers of the monomeric unit. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound ((-)-nonactic acid), detailing the genetic basis, enzymatic machinery, and proposed chemical transformations.

The Nonactin Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis resides within the nonactin biosynthetic gene cluster, which has been identified and characterized in Streptomyces griseus subsp. griseus ETH A7796. The cluster spans approximately 15.6 kb and contains a series of open reading frames (ORFs) encoding the enzymatic machinery required for the synthesis of nonactic acid and its subsequent tetramerization into nonactin.

Key Genes and Their Proposed Functions in this compound ((-)-Nonactic Acid) Biosynthesis

| Gene | Proposed Function | Homology/Key Features |

| nonK | β-ketoacyl synthase (KAS) α | Type II PKS, involved in the condensation of acyl units. |

| nonJ | β-ketoacyl synthase (KAS) β | Type II PKS, works in conjunction with NonK. |

| nonS | Nonactate synthase | Enoyl-CoA hydratase-like enzyme, catalyzes the crucial tetrahydrofuran ring formation. |

| nonM | β-ketoacyl reductase | Type II PKS, involved in the reduction of a β-keto group. |

| nonE | β-ketoacyl reductase | Type II PKS, likely involved in another reduction step. |

| nonL | ATP-dependent CoASH ligase | May be involved in the activation of biosynthetic intermediates. |

| nonU | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |

| nonG | TetR family transcriptional regulator | Likely involved in the regulation of the gene cluster. |

| nonR | Tetranactin resistance protein | Degrades nonactin, providing self-resistance to the producing organism.[1][2] |

| nonD | X-prolyl dipeptidase homolog | Potentially involved in a nonactic acid salvage pathway.[3] |

| nonH | Electron transfer flavoprotein β-subunit | Function in the pathway is not yet fully elucidated.[3] |

| nonI, nonB, nonC, nonF | Hypothetical proteins | Functions are currently unknown.[3] |

The Putative Biosynthetic Pathway of this compound ((-)-Nonactic Acid)

The biosynthesis of this compound is a multi-step process that begins with simple precursor molecules from primary metabolism and proceeds through a series of condensation and modification reactions catalyzed by the nonactin PKS and associated enzymes. A remarkable feature of this pathway is the formation of both (+)- and (-)-nonactic acid, suggesting the existence of parallel, enantiocomplementary biosynthetic routes that diverge from an early achiral intermediate.[4]

Step 1: Precursor Supply

The biosynthesis of the nonactic acid backbone is derived from precursors supplied by central metabolism:

-

Acetate (as acetyl-CoA or malonyl-CoA)

-

Propionate (as propionyl-CoA or methylmalonyl-CoA)

-

Succinate (as succinyl-CoA)[3]

The initial committed step in the pathway is the condensation of a succinate derivative with either acetate or malonate.[3]

Step 2: Polyketide Chain Assembly

The core of the nonactic acid molecule is assembled by a Type II Polyketide Synthase (PKS). The key enzymes in this process are the β-ketoacyl synthases NonK and NonJ, which catalyze the iterative condensation of acyl-CoA units to build the polyketide chain. The growing chain is tethered to the Acyl Carrier Protein (ACP), NonU.

Step 3: Reductive Modifications

During or after chain elongation, the polyketide intermediate undergoes reductive modifications. The β-ketoacyl reductases, NonM and NonE, are proposed to catalyze the reduction of specific keto groups to hydroxyl groups, setting the stereochemistry of the final product.

Step 4: Tetrahydrofuran Ring Formation

A key and defining step in the biosynthesis is the formation of the tetrahydrofuran ring. This cyclization is catalyzed by the nonactate synthase, NonS. This enzyme is homologous to enoyl-CoA hydratases and is believed to act on a thioester-activated acyclic precursor, likely (6S,8S)-2-methyl-6,8-dihydroxynon-2E-enoic acid for (-)-nonactic acid, to form the furan ring.[5]

Step 5: Formation of Both Enantiomers

The biosynthesis of nonactin requires both (+)- and (-)-nonactic acid. It is proposed that after the formation of an early achiral intermediate, the pathway branches into two mirror-image pathways to generate the two enantiomers.[4] This implies the existence of enzymes that can stereoselectively process intermediates to yield the distinct enantiomeric products.

The overall putative biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Quantitative analysis of the nonactin biosynthetic pathway has provided some insights into its productivity and regulation.

| Parameter | Value | Organism/Condition | Reference |

| Production Yield | 6 - 15 g/L of macrotetrolides | S. griseus fermentative cultures | |

| IC50 of Furan-based Analog | ~100 µM | Inhibition of nonactin biosynthesis in S. griseus |

Experimental Protocols

Cloning of the Nonactin Biosynthetic Gene Cluster

A common method for cloning large biosynthetic gene clusters like the one for nonactin is through the creation and screening of a cosmid or BAC (Bacterial Artificial Chromosome) library.

Workflow for Cloning the Nonactin Gene Cluster:

In Vitro Assay for Nonactate Synthase (NonS) Activity

This protocol describes a method to detect the cyclization activity of NonS in cell-free extracts.

Materials:

-

S. griseus subsp. griseus ETH A7796 culture or a heterologous host expressing nonS.

-

Potassium phosphate buffer (50 mM, pH 7.0).

-

Synthesized thioester-activated acyclic precursor of nonactic acid.

-

French press or sonicator.

-

Centrifuge.

-

HPLC or GC-MS for product analysis.

Procedure:

-

Cell Lysis:

-

Harvest cells from a culture by centrifugation.

-

Wash the cell pellet with potassium phosphate buffer.

-

Resuspend the cells in a minimal volume of the same buffer.

-

Lyse the cells by two passages through a French press or by sonication.

-

Clarify the lysate by centrifugation to obtain a cell-free extract.[5]

-

-

Enzyme Reaction:

-

Incubate the cell-free extract with the synthesized thioester-activated acyclic precursor of nonactic acid.

-

The reaction mixture should be incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction and Analysis:

-

Stop the reaction (e.g., by adding a solvent or acid).

-

Extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracted product by HPLC or GC-MS to detect the formation of nonactic acid.

-

Heterologous Expression of the Nonactin Gene Cluster in Streptomyces

Heterologous expression is a powerful tool to study the function of the nonactin gene cluster and to potentially engineer the production of novel analogs.

General Protocol:

-

Vector Construction: Subclone the entire nonactin gene cluster from the isolated cosmid or BAC into a suitable Streptomyces expression vector (e.g., an integrative or replicative plasmid).

-

Host Strain: Choose a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, which are genetically well-characterized and good producers of secondary metabolites.

-

Transformation: Introduce the expression vector into the chosen Streptomyces host. This is typically done via protoplast transformation or intergeneric conjugation from E. coli.

-

Cultivation and Analysis:

-

Cultivate the recombinant Streptomyces strain under conditions that favor secondary metabolite production.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts by HPLC, LC-MS, and NMR to confirm the production of nonactin and its derivatives.

-

Conclusion

The putative biosynthetic pathway of this compound is synonymous with that of (-)-nonactic acid, a key component of the antibiotic nonactin. The elucidation of this pathway, driven by the characterization of the nonactin gene cluster in Streptomyces griseus, has unveiled a unique and complex example of polyketide biosynthesis. The involvement of a Type II PKS system and the unprecedented parallel synthesis of both enantiomers of the monomeric unit highlight the remarkable enzymatic machinery evolved by this organism. Further investigation into the precise functions of all the genes within the cluster and the intricate regulatory networks will undoubtedly provide deeper insights into this fascinating biosynthetic process and may open avenues for the engineered production of novel bioactive compounds. This technical guide serves as a foundational resource for researchers aiming to explore the enzymology, genetics, and potential applications of the this compound biosynthetic pathway.

References

- 1. Nonactin biosynthesis: the product of the resistance gene degrades nonactin stereospecifically to form homochiral nonactate dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Cytotoxic Potential of Feigrisolide A on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide A, a natural product isolated from Streptomyces griseus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive framework for investigating the cytotoxic potential of this compound against various cancer cell lines. While existing literature offers limited direct evidence of its anticancer effects, this document outlines the essential experimental protocols, data presentation structures, and potential signaling pathways to be explored. It serves as a foundational resource for researchers aiming to elucidate the therapeutic promise of this compound in oncology.

Introduction

This compound is a lactone compound originally isolated from the bacterium Streptomyces griseus.[1] Initial studies focused on its antibacterial properties. Subsequent research led to a structural revision of this compound, identifying it as identical to (-)-nonactic acid. While its sibling compound, Feigrisolide B, has shown moderate cytotoxic and antiviral activities, the cytotoxic profile of this compound remains largely unexplored.[1] Some derivatives of nonactic acid have demonstrated significant cytotoxicity toward various human cancer cells, suggesting that this compound may also possess anticancer properties.[2][3]

This guide provides a structured approach to systematically evaluate the cytotoxic potential of this compound, from initial cell viability screening to the elucidation of its mechanism of action.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of experimental results. The following tables provide a standardized format for summarizing the quantitative data obtained from the proposed cytotoxic studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM)¹ | Doxorubicin IC₅₀ (µM)² |

| MCF-7 | Breast Adenocarcinoma | ||

| MDA-MB-231 | Breast Adenocarcinoma | ||

| A549 | Lung Carcinoma | ||

| HeLa | Cervical Adenocarcinoma | ||

| HepG2 | Hepatocellular Carcinoma | ||

| HCT116 | Colon Carcinoma |

¹IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability. ²Doxorubicin is included as a positive control.

Table 2: Apoptotic Effect of this compound on Selected Cancer Cell Lines

| Cell Line | Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |

| MCF-7 | Vehicle Control | - | |||

| This compound | IC₂₅ | ||||

| This compound | IC₅₀ | ||||

| This compound | IC₇₅ | ||||

| MDA-MB-231 | Vehicle Control | - | |||

| This compound | IC₂₅ | ||||

| This compound | IC₅₀ | ||||

| This compound | IC₇₅ |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MCF-7 | Vehicle Control | - | |||

| This compound | IC₂₅ | ||||

| This compound | IC₅₀ | ||||

| MDA-MB-231 | Vehicle Control | - | |||

| This compound | IC₂₅ | ||||

| This compound | IC₅₀ |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections provide methodologies for the key experiments required to assess the cytotoxic potential of this compound.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2, HCT116) will be obtained from a reputable cell bank.

-

Culture Medium: Cells will be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to IC₂₅, IC₅₀, and IC₇₅ for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at IC₂₅ and IC₅₀ concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting can be used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.

Caption: Experimental workflow for assessing the cytotoxic potential of this compound.

Caption: Hypothetical apoptotic signaling pathways modulated by this compound.

Conclusion